molecular formula C11H10BrN3O B2558177 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 900019-47-8

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2558177
CAS No.: 900019-47-8
M. Wt: 280.125
InChI Key: VJCLGCSPSAECIH-UHFFFAOYSA-N
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Description

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a bromine atom, a pyridine ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromopyridine with 1H-pyrrole-2-carboxylic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyrrole derivatives.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-pyridinylmethyl)benzamide
  • 4-bromo-N-(pyridin-4-ylmethyl)benzamide
  • 3-bromoimidazo[1,2-a]pyridine

Uniqueness

4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and medicinal applications due to its versatile functional groups .

Properties

IUPAC Name

4-bromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-5-10(14-7-9)11(16)15-6-8-1-3-13-4-2-8/h1-5,7,14H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCLGCSPSAECIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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